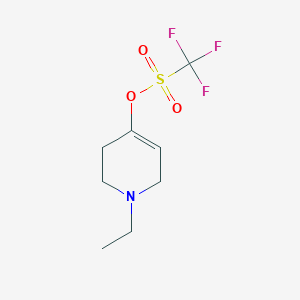![molecular formula C9H17N B13070743 6-Azaspiro[3.6]decane](/img/structure/B13070743.png)
6-Azaspiro[3.6]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azaspiro[3.6]decane is a spirocyclic compound characterized by a nitrogen atom incorporated into its bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[3.6]decane typically involves the formation of the spirocyclic framework through cyclization reactions. One common method is the [2,3]-Stevens rearrangement, which efficiently constructs the 6-azaspiro[4.5]decane skeleton . Additionally, radical cyclization reactions, such as those promoted by amidyl radicals, have been employed to synthesize similar spirocyclic systems .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of the aforementioned synthetic routes. Industrial production would likely involve the use of scalable reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Azaspiro[3.6]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6-Azaspiro[3
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 6-Azaspiro[3.6]decane involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzymatic activities. These interactions can modulate various physiological processes, making the compound a potential lead for drug development .
Comparison with Similar Compounds
6-Azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but with a different ring size, leading to distinct chemical properties and reactivity.
1-Oxa-6-azaspiro[4.5]decane:
Uniqueness: 6-Azaspiro[3.6]decane is unique due to its specific ring size and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
6-azaspiro[3.6]decane |
InChI |
InChI=1S/C9H17N/c1-2-7-10-8-9(4-1)5-3-6-9/h10H,1-8H2 |
InChI Key |
BLGBRNWHHKDLGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC2(C1)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13070665.png)
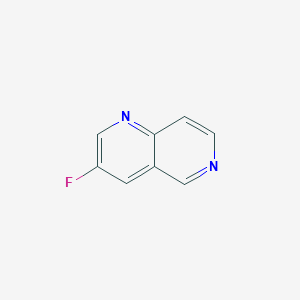
![N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13070672.png)
![Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13070673.png)
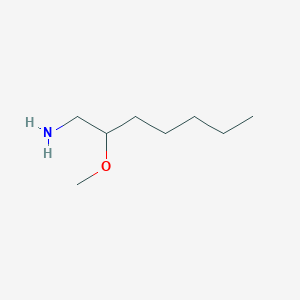
![1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine](/img/structure/B13070693.png)
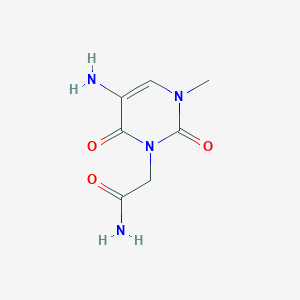

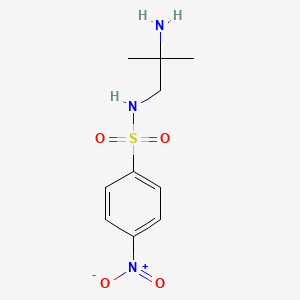
![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13070716.png)
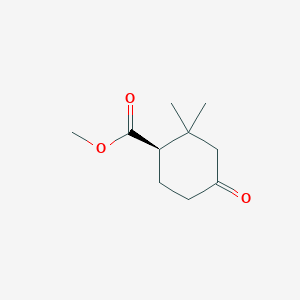
![4-[(Azetidin-3-yloxy)methyl]phenol](/img/structure/B13070728.png)
